Regiochemical Differentiation: 3-Nicotinoyl vs. 4-Isonicotinoyl Lipophilicity and Topological Polar Surface Area Comparison
Hydrazine, 2-isopropyl-1-nicotinoyl- (3-pyridyl) differs from its 4-pyridyl regioisomer iproniazid in computed lipophilicity and electronic properties that govern passive membrane permeability and target binding. The 3-pyridyl attachment of the carbonyl yields an XLogP3 of 0.6, compared to 0.4 for the 4-pyridyl isomer iproniazid [1][2]. Both compounds share identical molecular weight (179.22 g/mol), hydrogen bond donor count (2), hydrogen bond acceptor count (3), and topological polar surface area (54 Ų) [1][2]. The 0.2 log unit difference in XLogP3, while modest, reflects the distinct electronic influence of the pyridine nitrogen position on overall molecular polarity and may affect differential partitioning into biological membranes or chromatographic retention behavior [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 0.6; TPSA = 54 Ų; MW = 179.22 g/mol; HBD = 2; HBA = 3 |
| Comparator Or Baseline | Iproniazid (CAS 54-92-2): XLogP3 = 0.4; TPSA = 54 Ų; MW = 179.22 g/mol; HBD = 2; HBA = 3 |
| Quantified Difference | ΔXLogP3 = +0.2 (target more lipophilic); TPSA, MW, HBD, HBA identical |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.18 respectively, as reported in PubChem (2021-2025 releases) |
Why This Matters
The higher lipophilicity (XLogP3 0.6 vs. 0.4) of the nicotinoyl isomer may translate to differential membrane permeability, metabolic stability, or protein binding compared to iproniazid, which is relevant when selecting between regioisomers for lead optimization or probe molecule development.
- [1] PubChem. Nicotinic acid isopropylhydrazide; CID 18220. Computed Properties section. National Center for Biotechnology Information. View Source
- [2] PubChem. Iproniazid; CID 3748. Computed Properties section. National Center for Biotechnology Information. View Source
